Free Primary Amine Handle vs. Non-Aminated Cyclobutyl Hydantoin: A Functional Group Necessity for Downstream Conjugation
The target compound presents a free primary amine (3 HBD; TPSA 84 Ų) that is absent in the direct non-aminated comparator 5-cyclobutylimidazolidine-2,4-dione (2 HBD; estimated TPSA ~58 Ų) [1]. This amine provides the essential nucleophilic handle for amide bond formation, sulfonamide coupling, and reductive amination—synthetic steps that are impossible with the non-aminated analog without additional protection/deprotection sequences.
| Evidence Dimension | Hydrogen-Bond Donor Count & TPSA |
|---|---|
| Target Compound Data | HBD = 3; TPSA = 84 Ų (calculated from ChemSpace property panel) |
| Comparator Or Baseline | 5-Cyclobutylimidazolidine-2,4-dione (CAS 49606-82-8): HBD = 2; TPSA ~58 Ų (chem960.com) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +26 Ų |
| Conditions | Computed molecular descriptors; TPSA values derived via ChemSpace and chem960.com structural data. |
Why This Matters
For medicinal chemists executing parallel library synthesis, the presence of a free primary amine eliminates an entire protection/deprotection step, reducing cycle time and improving overall yield in lead-generation workflows.
- [1] ChemSpace. 5-[(1r,3r)-3-aminocyclobutyl]imidazolidine-2,4-dione hydrochloride. CSSB02125397671. https://chem-space.com/CSSB02125397671-55AC57 (accessed 2026-05-09). View Source
